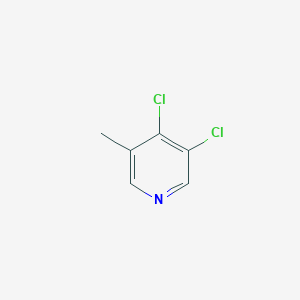

3,4-Dichloro-5-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPCVAABVBKVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanism Studies of 3,4 Dichloro 5 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3,4-dichloro-5-methylpyridine is electron-deficient, which makes it susceptible to nucleophilic attack. The two chlorine atoms at the C-3 and C-4 positions are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Investigation of Substitution at Halogenated Positions

The chlorine atoms at the C-3 and C-4 positions of this compound can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. The regioselectivity of these substitutions is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom activates both C-3 and C-4 positions towards nucleophilic attack.

In related dichloropyridine systems, such as 2,4-dichloropyridine, nucleophilic attack typically occurs preferentially at the 4-position. researchgate.netresearchgate.net This preference is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the para-position (C-4) compared to the meta-position (C-2). For this compound, the C-4 position is para to the nitrogen, while the C-3 position is meta. Therefore, nucleophilic substitution is generally expected to favor the C-4 position.

However, the presence of the methyl group at the 5-position can introduce steric hindrance, potentially influencing the regioselectivity. Detailed experimental studies with a range of nucleophiles are necessary to definitively establish the substitution pattern.

Table 1: Representative Nucleophilic Substitution Reactions on Dichloropyridines

| Dichloropyridine Isomer | Nucleophile | Major Product(s) | Reference |

| 2,3-Dichloro-5-methylpyridine (B1314173) | Amines, Thiols | Substitution at C-2 and/or C-3 | |

| 2,4-Dichloropyridine | Dimethylamine, Hydrazine | Substitution at C-4 | researchgate.netresearchgate.net |

| 3,4-Dichloropyridine | Nitric Acid/Oleum | Nitration at C-5 (Electrophilic) |

This table presents data for related dichloropyridine compounds to infer potential reactivity for this compound.

Mechanistic Elucidation of Nucleophilic Pathways

The nucleophilic aromatic substitution (SNAr) on this compound is believed to proceed through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, with significant contributions from the nitrogen atom.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. For attack at the C-4 position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. In contrast, attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitrogen. This difference in stability of the intermediates generally favors substitution at the C-4 position.

Electrophilic Aromatic Substitution Reactivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional electron-withdrawing chlorine atoms in this compound further deactivates the ring, making electrophilic substitution reactions challenging.

Comparative Reactivity with Other Pyridine Systems

Compared to pyridine itself, which undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions and primarily at the 3-position, this compound is expected to be significantly less reactive. chemicalbook.com The chlorine atoms at the 3- and 4-positions and the electron-donating methyl group at the 5-position will direct incoming electrophiles. The directing effects of the substituents are as follows:

Pyridine Nitrogen: Strongly deactivating, meta-directing (to C-3 and C-5).

Chlorine atoms (at C-3 and C-4): Deactivating, ortho- and para-directing.

Methyl group (at C-5): Activating, ortho- and para-directing.

Oxidation and Reduction Chemistry

The substituents on the this compound ring, namely the methyl group and the chlorine atoms, as well as the pyridine ring itself, can undergo redox transformations.

Redox Transformations of Halogenated Pyridine Moieties

Oxidation: The methyl group at the C-5 position is susceptible to oxidation to a carboxylic acid or an aldehyde. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used for this transformation, typically resulting in the formation of 3,4-dichloropyridine-5-carboxylic acid. libretexts.org The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired product.

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. The chlorine atoms may also be susceptible to hydrogenolysis (reduction to C-H bonds) under certain catalytic hydrogenation conditions.

Alternatively, reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally used for the reduction of aldehydes and ketones and are typically unreactive towards reducing pyridine rings or aryl halides under standard conditions. numberanalytics.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the pyridine ring, but may also lead to the reduction of the chloro substituents.

Table 2: Potential Redox Reactions of this compound

| Reaction Type | Reagent | Potential Product(s) | Reference (Analogous Reactions) |

| Oxidation | KMnO₄ | 3,4-Dichloropyridine-5-carboxylic acid | libretexts.org |

| Reduction (Ring) | H₂/Pd/C | 3,4-Dichloro-5-methylpiperidine | |

| Reduction (Ring and Halogens) | LiAlH₄ | 5-Methylpiperidine and other products |

Directed C-H Functionalization of Pyridine Rings

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates, thus increasing atom and step economy. researchgate.net However, the pyridine ring presents unique challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can poison transition-metal catalysts. researchgate.netbeilstein-journals.org The functionalization of pyridines is challenging because the nitrogen atom's lone pair electrons interact with Lewis acids, reducing the ring's reactivity in electrophilic aromatic substitutions. beilstein-journals.org Consequently, developing methods for the direct and selective functionalization of the pyridine core is a significant area of research. researchgate.netthieme-connect.comthieme-connect.com

For a substituted pyridine like this compound, the electronic properties of the substituents play a crucial role in directing C-H activation. The two chlorine atoms are electron-withdrawing, further deactivating the ring towards electrophilic attack but potentially facilitating nucleophilic or metal-assisted C-H activation. Conversely, the methyl group at the 5-position is weakly electron-donating. The interplay of these electronic effects, along with steric factors, governs the regioselectivity of C-H functionalization reactions.

Regioselective C-H Activation and Derivatization

The regioselectivity of C-H activation on the this compound ring is dictated by the positions of the existing substituents. The available C-H bonds are at the C-2 and C-6 positions. Research on closely related dichloropyridines provides a strong basis for predicting the reactivity of this specific isomer.

Studies on the deprotonation of dichloropyridines, a fundamental C-H activation step, show that regioselectivity is highly dependent on the reaction conditions and reagents. For instance, in the case of 3,4-dichloropyridine, functionalization can be directed to either the C-2 or C-5 position (analogous to the C-5 methyl position in the target compound) by choosing the appropriate reagents. epfl.chcapes.gov.br This indicates that selective activation of either the C-2 or C-6 position of this compound is feasible.

The primary sites for C-H activation on the pyridine ring are generally the ortho-positions (C-2 and C-6) due to the directing effect of the ring nitrogen in many metal-catalyzed reactions. beilstein-journals.orgrsc.org However, achieving selectivity between the electronically and sterically distinct C-2 and C-6 positions of this compound is a key challenge.

Activation at C-2: This position is flanked by a chlorine atom at C-3 and the ring nitrogen. The inductive electron-withdrawing effect of the adjacent chlorine atom increases the acidity of the C-2 proton, making it a potential site for deprotonation or concerted metalation-deprotonation (CMD).

Activation at C-6: This position is adjacent to the electron-donating methyl group at C-5. While typically less acidic than the C-2 proton, it is sterically less hindered, which can be a deciding factor in certain catalytic systems.

The development of bifunctional catalysts, such as a Ni–Al heterobimetallic system, has enabled the selective functionalization of the C-3 position in pyridines, overriding the intrinsic electronic preference for the C-2 or C-4 positions. nih.gov While this specific example targets C-3, it highlights the potential for catalyst design to control regioselectivity in complex pyridine systems.

The table below summarizes the potential C-H activation sites and the factors influencing their reactivity.

| Activation Site | Adjacent Substituents | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C-2 | N, C3-Cl | Increased acidity due to adjacent electron-withdrawing Cl and N. | Higher | Favorable for deprotonation-based mechanisms. |

| C-6 | C5-CH₃ | Slightly decreased acidity due to adjacent electron-donating CH₃. | Lower | Favorable for sterically controlled catalytic reactions. |

Mechanistic Insights into Catalyzed C-H Functionalization

The mechanism of transition-metal-catalyzed C-H functionalization, particularly with palladium catalysts, has been extensively studied and provides a framework for understanding the reactivity of this compound. pkusz.edu.cnnih.gov

A common and well-supported mechanism for C-H activation is the Concerted Metalation-Deprotonation (CMD) pathway. pkusz.edu.cn In this process, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. For pyridine substrates, the reaction is often initiated by the coordination of the pyridine nitrogen to the metal catalyst.

A plausible mechanistic cycle for a palladium-catalyzed C-H functionalization (e.g., olefination) of this compound would involve the following key steps:

C-H Activation: The catalytic cycle typically begins with the activation of a C-H bond at either the C-2 or C-6 position. This step is often the rate-determining and selectivity-determining step. pkusz.edu.cn A palladacycle intermediate is formed via the CMD mechanism, where an ancillary ligand (like acetate) assists in the proton abstraction. pkusz.edu.cnnih.gov

Coordination and Insertion: The coupling partner, such as an alkene, coordinates to the palladium center of the palladacycle. This is followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium species forms the functionalized pyridine product and a palladium-hydride species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the palladium-hydride species, often with the help of an oxidant, to complete the catalytic cycle. nih.gov

Alternatively, the reaction can proceed through a Pd(II)/Pd(IV) pathway, especially when strong oxidants are used. nih.govnih.gov In this manifold, the initial palladacycle undergoes a two-electron oxidation to a Pd(IV) intermediate. Reductive elimination from this high-valent species then forms the C-C or C-heteroatom bond and regenerates the Pd(II) catalyst. nih.gov

Computational studies have shown that the active catalytic species can be monomeric, dimeric, or even trimeric palladium complexes, and the operative pathway can be influenced by the choice of ligands, solvents, and additives. pkusz.edu.cn For instance, a Pd-Ag heterodimeric transition state has been proposed for meta-selective C-H activation, where the directing group coordinates to the silver atom. pkusz.edu.cn While this compound lacks a classical directing group, the pyridine nitrogen itself can play this role, typically favoring ortho-functionalization. rsc.org

The table below outlines the major mechanistic pathways in palladium-catalyzed C-H functionalization.

| Mechanistic Pathway | Key Steps | Catalyst Oxidation States | Typical Coupling Partners |

| Pd(II)/Pd(0) Catalysis | C-H Activation → Alkene Insertion → β-Hydride Elimination → Reductive Elimination/Oxidation | Pd(II) → Pd(0) → Pd(II) | Alkenes, Alkynes |

| Pd(II)/Pd(IV) Catalysis | C-H Activation → Oxidation → Reductive Elimination | Pd(II) → Pd(IV) → Pd(II) | Aryl Halides, Electrophilic Reagents |

Derivatization and Functionalization Strategies

Introduction of Additional Halogen Atoms (e.g., Bromination)

The introduction of additional halogen atoms, such as bromine, can further functionalize the dichloromethylpyridine core, providing new sites for subsequent reactions. While specific studies on the bromination of 3,4-dichloro-5-methylpyridine are not extensively documented, reactions on analogous compounds suggest potential pathways. For instance, the bromination of related methyl-substituted dichloropyridines has been achieved using reagents like N-bromosuccinimide (NBS), which typically facilitates radical substitution on the methyl group. A study on 3,5-dichloro-4-methylpyridine (B9390) demonstrated that reaction with NBS leads to the formation of 4-(bromomethyl)-3,5-dichloropyridine.

Alternatively, direct halogenation of the pyridine (B92270) ring is a common method for synthesizing polyhalogenated pyridines. For example, the synthesis of 2-bromo-3,5-dichloro-4-methylpyridine (B1601598) indicates that direct bromination of a dichlorinated methylpyridine ring is feasible under specific conditions. sigmaaldrich.com Halogenation can also be a step in a multi-step synthesis starting from precursors like 5-methyl-3,4-dihydro-2(1H)-pyridone, which can be treated with halogenating agents such as chlorine or bromine. google.comgoogleapis.com These examples suggest that this compound could likely undergo further halogenation either at the methyl group or, if positions are available, on the pyridine ring itself, creating highly functionalized intermediates.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools for forming new bonds, and the chlorine substituents on this compound serve as excellent leaving groups for such transformations. These reactions enable the connection of the pyridine scaffold to a wide array of other molecular fragments.

The Suzuki-Miyaura coupling is one of the most robust palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. It typically involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org Dichlorinated heterocyclic compounds, such as 3,5-dichloro-1,2,4-thiadiazole, have been shown to undergo Suzuki-Miyaura coupling with arylboronic acids. nih.gov In these cases, the reaction conditions can be tuned to achieve either mono- or di-substitution. For example, conducting the reaction at room temperature often favors the substitution of a single chlorine atom, while higher temperatures can lead to the replacement of both. nih.gov

The choice of catalyst, ligand, and base is crucial for reaction success. acs.org Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often used with phosphine (B1218219) ligands. nih.govacs.org The reactivity of the two chlorine atoms in this compound may differ due to their electronic and steric environments, potentially allowing for selective, stepwise functionalization. This approach has been successfully used for other dihalopyridines, enabling the synthesis of complex, unsymmetrical biaryl compounds. acs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Dihalo-Heterocycles

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | Disubstitution | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Room Temp | Monosubstitution | nih.gov |

This table presents general conditions used for related dihalo-heterocyclic compounds, which are applicable to this compound.

Beyond palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions to form C-C, C-N, and C-O bonds. thieme-connect.com These methods provide alternative pathways that can sometimes offer different reactivity or be more cost-effective. Palladium-catalyzed Buchwald-Hartwig amination is a key method for forming C-N bonds, reacting aryl halides with amines. This has been successfully applied to synthesize a variety of N-aryl pyridine and pyrimidine (B1678525) derivatives. researchgate.net Similarly, C-O bond formation can be achieved through analogous palladium-catalyzed couplings with alcohols or phenols.

The synthesis of 3-amino-4-methylpyridine (B17607) from 3-chloro-4-methylpyridine (B42638) using a copper sulfate (B86663) catalyst demonstrates a classic example of C-N bond formation. google.com Such methods are foundational and suggest that the chlorine atoms of this compound could be displaced by various nitrogen and oxygen nucleophiles under metal catalysis to generate a diverse library of derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Synthesis of Novel Substituted Pyridine Derivatives

The functionalization strategies discussed above directly lead to the synthesis of a vast range of novel substituted pyridine derivatives. Starting from this compound, chemists can design and create molecules with tailored properties.

For example, sequential Suzuki-Miyaura couplings can be employed to introduce two different aryl groups, leading to complex, non-symmetrical 3,4-diaryl-5-methylpyridines. nih.gov Nucleophilic aromatic substitution (SNAr) offers another route, particularly for introducing amino or alkoxy groups. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms facilitates the attack of nucleophiles, a reaction that can sometimes proceed even without a metal catalyst, especially with highly activated substrates. researchgate.netarkat-usa.org

The synthesis of Schiff bases containing a pyridine moiety is another example of creating complex derivatives. In one study, 6-(3,4-dichlorophenyl)-2-methylpyridine-3-carbohydrazide was condensed with various substituted benzaldehydes to produce a series of novel Schiff bases. nih.gov While the starting material is different, this highlights a pathway for converting a functionalized pyridine into more elaborate structures. By first using cross-coupling to introduce a reactive group onto the this compound core, similar multi-step syntheses could be envisioned.

Formation of Coordination Compounds and Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The formation of such coordination compounds can significantly alter the electronic properties and reactivity of the pyridine derivative. researchgate.net

Research on related molecules has shown the formation of stable complexes with various transition metals. For instance, a platinum(II) complex, dichloro(2-((2,4,6-trimethylbenzylidene)amino)-3-methylpyridine)(triethylarsine)platinum(II), has been synthesized and characterized. acs.org This demonstrates that substituted dichloromethylpyridines can indeed act as ligands in organometallic chemistry. The coordination chemistry of pyridine derivatives is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net The specific electronic and steric profile of this compound would influence the geometry and stability of the resulting metal complexes.

Proton transfer is a fundamental chemical process that can lead to the formation of salts or co-crystals with unique properties. masterorganicchemistry.com In the context of pyridine derivatives, the basic nitrogen atom can accept a proton from an acidic compound. This results in the formation of a pyridinium (B92312) cation and the conjugate base of the acid, held together by ionic and hydrogen-bonding interactions.

Studies have reported the synthesis of novel proton transfer compounds by reacting various aminopyridine derivatives with 2,4-dichloro-5-sulfamoylbenzoic acid. journalskuwait.org The resulting products are salts where the proton from the carboxylic acid has been transferred to the pyridine nitrogen. Such compounds can exhibit different physical properties compared to the neutral starting materials and are of interest in crystal engineering and pharmaceutical sciences. It is conceivable that this compound, acting as a base, could form similar proton transfer compounds when reacted with sufficiently strong acids.

Metal Complexation Studies

The exploration of the coordination chemistry of pyridine derivatives is a vast field, owing to the presence of the nitrogen atom with a lone pair of electrons, making it a potent ligand for a wide array of metal ions. nih.gov These studies are fundamental in the development of new catalysts, functional materials, and compounds with specific electronic or magnetic properties. researchgate.netevitachem.com The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. cdnsciencepub.com

However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the metal complexation of This compound . Searches in comprehensive chemical databases and scholarly archives did not yield any published research on the synthesis, structural characterization, or detailed research findings of metal complexes involving this particular ligand.

While extensive research exists on the metal complexes of various other substituted pyridines, such as aminopyridines, methylpyridines (picolines), and pyridine-carboxylic acids, the specific substitution pattern of this compound appears to be un- or under-investigated in the context of coordination chemistry. dergipark.org.trresearchgate.netjournalskuwait.org For instance, studies on copper(II) complexes with aminomethylpyridines and 2,4-dichloro-5-sulfamoylbenzoic acid have been reported, demonstrating the formation of octahedral complexes. journalskuwait.org Similarly, the coordination of 4-methylpyridine (B42270) with cobalt(II) and nickel(II) has been explored, leading to the characterization of various complex cations. cdnsciencepub.com

The lack of empirical data for this compound means that no data tables on coordination numbers, bond lengths, bond angles, or spectroscopic data for its metal complexes can be provided. The potential coordination behavior of this molecule can only be hypothesized based on the known properties of related compounds. The presence of two electron-withdrawing chlorine atoms would be expected to reduce the basicity of the pyridine nitrogen, potentially making it a weaker ligand compared to unsubstituted pyridine or picolines. Furthermore, the steric hindrance from the substituents might also influence its coordination with metal centers.

Future research in this area would be necessary to experimentally determine the coordination capabilities of this compound with various transition metals and to characterize the properties of any resulting complexes. Such studies would be essential to understand how this specific substitution pattern influences its behavior as a ligand.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com Studies on various substituted pyridines frequently employ DFT methods, often using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), to predict molecular behavior. researchgate.netias.ac.in Despite the prevalence of this methodology, specific DFT calculation results for 3,4-Dichloro-5-methylpyridine have not been reported.

Molecular Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For related molecules like 2-fluoro-4-iodo-5-methylpyridine, DFT has been used to calculate optimized bond lengths and angles. bohrium.com However, a search of scientific databases yields no published studies containing optimized geometrical parameters or conformational analysis for this compound.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. This analysis is routinely performed for substituted pyridines to complement experimental findings. bohrium.combohrium.com For instance, studies on 2-chloro-5-methylpyrimidine (B1361109) have successfully compared computed vibrational frequencies with experimental spectra. There are no such published data available for this compound.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The energy gap between these orbitals indicates chemical stability and reactivity. ias.ac.in DFT calculations are the standard for determining these values, and extensive research exists for various pyridine (B92270) derivatives. ias.ac.inbohrium.com However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not found in the literature.

Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Red regions typically indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). This analysis has been performed on numerous pyridine derivatives to predict their interaction sites. mdpi.combohrium.com No published MEP maps or detailed charge distribution analyses for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

NBO analysis examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing deep insight into its stability and bonding. researchgate.netbohrium.com It is a powerful tool for understanding donor-acceptor interactions in substituted pyridines. acs.org A literature search did not yield any studies that have conducted an NBO analysis on this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto the surface, it provides a detailed picture of contacts like hydrogen bonds and van der Waals forces. tubitak.gov.trmdpi.com This analysis has been applied to cocrystals of related compounds such as 2-amino-5-chloropyridine. researchgate.netresearchgate.net There are no published Hirshfeld surface analyses for crystalline this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By simulating reactions at a quantum mechanical level, researchers can identify key intermediates, transition states, and determine the energy profiles of reaction pathways. This knowledge is fundamental for optimizing reaction conditions and predicting the formation of desired products. While specific computational studies detailing the mechanistic pathways for reactions involving this compound are not extensively documented in publicly accessible literature, the established methodologies are readily applicable.

A critical aspect of understanding a chemical reaction is the identification of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier, which is a key determinant of the reaction rate.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate transition state geometries and calculate their corresponding energies. For a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, computational chemists would model the approach of a nucleophile to the pyridine ring. The calculations would identify the transition state structure, where the carbon-nucleophile bond is partially formed and the carbon-chlorine bond is partially broken. The energy of this structure relative to the starting materials provides the activation barrier.

These calculations can be performed for substitution at both the 3- and 4-positions, allowing for a comparison of the activation barriers. A lower calculated barrier would suggest a kinetically favored reaction at that position. Factors such as the nature of the nucleophile, the solvent, and the level of theory used in the calculations can all influence the predicted outcomes. Although specific data for this compound is scarce, studies on similar chlorinated pyridines demonstrate the utility of these computational approaches. pnas.org For instance, calculations on related systems have shown how electronic and steric effects influence reaction barriers. acs.org

Table 1: Illustrative Calculated Reaction Barriers for a Hypothetical SNAr Reaction of this compound with a Nucleophile

| Position of Substitution | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| C3 | Trigonal bipyramidal intermediate | 25.4 |

| C4 | Trigonal bipyramidal intermediate | 22.8 |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from transition state calculations. Actual values would depend on the specific reactants, reaction conditions, and computational methods employed.

Molecular Dynamics Simulations for Conformational and Interaction Studies

For this compound, MD simulations could be used to explore its conformational landscape. While the pyridine ring itself is rigid, the orientation of the methyl group can be studied. More importantly, MD simulations are invaluable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can provide detailed insights into the non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces, that govern its behavior in solution or within a binding site.

In a typical MD simulation, a "box" containing one or more molecules of this compound and a large number of solvent molecules would be constructed. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or even microseconds. Analysis of the resulting trajectory can provide information on radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and interaction energies.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is widely applied to similar small molecules to understand their solution-phase behavior and interactions with proteins or other targets. researchgate.netacs.org

Table 2: Potential Insights from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property Studied | Potential Findings |

| Solvation Shell Structure | Analysis of the radial distribution function could reveal the average number of water molecules in the first solvation shell and their preferred orientation around the solute. |

| Intermolecular Interactions | The simulation could quantify the strength and lifetime of hydrogen bonds between the pyridine nitrogen and water, as well as potential halogen bonds involving the chlorine atoms. |

| Conformational Dynamics | The rotational freedom of the methyl group could be assessed, along with any influence of the solvent on its preferred orientation. |

Note: This table presents potential outcomes of a molecular dynamics study to illustrate the utility of the technique. Specific results would be dependent on the simulation parameters and force field used.

Advanced Spectroscopic Characterization of 3,4 Dichloro 5 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement in a molecule. For 3,4-Dichloro-5-methylpyridine, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous confirmation of its structure.

Proton (¹H) NMR for Structural Elucidation and Environmental Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to be relatively simple, showing signals for the methyl group and the two aromatic protons.

Methyl Protons (C5-CH₃): This group would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. The absence of adjacent protons results in a lack of splitting.

Aromatic Protons (H2 and H6): The protons at positions 2 and 6 are in distinct chemical environments. The H2 proton is flanked by a nitrogen atom and a chlorine atom, while the H6 proton is adjacent to the nitrogen and the methyl-bearing carbon. Both would appear as singlets due to the lack of vicinal proton-proton coupling and would be found downfield, likely in the range of δ 8.3-8.6 ppm. Data from similarly substituted compounds, such as 2-[(2,6-dichloro-4-methyl)phenyl]-5-methylpyridine, show aromatic protons in comparable environments appearing around δ 8.58 ppm and methyl groups at δ 2.41 ppm. rsc.org

While specific environmental analysis studies for this compound are not prevalent, ¹H NMR is a powerful quantitative method used to detect and measure the concentration of environmental contaminants without the need for identical standards for calibration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-CH ₃ | 2.3 - 2.5 | Singlet (s) |

| H 2 | 8.3 - 8.6 | Singlet (s) |

| H 6 | 8.3 - 8.6 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Framework Determination

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the nitrogen atom and the chlorine substituents.

Methyl Carbon (C5-CH₃): This signal would appear furthest upfield, typically around δ 18-21 ppm. rsc.org

Chlorine-Substituted Carbons (C3 and C4): Carbons directly bonded to chlorine atoms experience a deshielding effect. Their signals are expected in the aromatic region, with C4 also influenced by the adjacent methyl group.

Aromatic Carbons (C2, C5, C6): The carbons of the pyridine (B92270) ring appear in the δ 120-155 ppm range. C2 and C6, being adjacent to the nitrogen, are expected to be the most downfield. For instance, in related dichloromethylpyridines, carbons adjacent to nitrogen appear in the δ 149-152 ppm range. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5-C H₃ | 18 - 21 |

| C 3 | 128 - 135 |

| C 4 | 135 - 142 |

| C 5 | 130 - 138 |

| C 2 | 148 - 152 |

| C 6 | 150 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by showing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). cam.ac.uk In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H2 and H6) or between the aromatic and methyl protons, confirming their isolated nature on the pyridine ring. This lack of correlation is itself a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com For this compound, the HSQC spectrum would show a cross-peak between the methyl proton signal (~δ 2.4) and the methyl carbon signal (~δ 19), a cross-peak between the H2 signal and the C2 signal, and a cross-peak between the H6 signal and the C6 signal. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for establishing the connectivity of the entire molecule. semanticscholar.org Key correlations for this compound would include:

The methyl protons (~δ 2.4) showing correlations to C4, C5, and C6.

The H2 proton showing correlations to C3, C4, and C6.

The H6 proton showing correlations to C2, C4, and C5. These correlations would definitively confirm the substitution pattern of the pyridine ring. The use of advanced NMR techniques like HMBC is crucial for differentiating between regioisomers of substituted pyridines. bohrium.comdergipark.org.tr

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound can be interpreted by assigning absorption bands to specific bond vibrations. These assignments are often supported by Density Functional Theory (DFT) calculations, which have been used to analyze the spectra of related molecules like 2,3-dichloropyridine (B146566). scholarsresearchlibrary.comoup.com

C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. scholarsresearchlibrary.com Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. These are often strong and sharp, and multiple bands are typical for aromatic systems. oup.com

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the lower frequency region of the spectrum, typically between 600 and 850 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=N, C=C Ring Stretch | 1400 - 1600 | Strong-Medium |

| C-H Bending (in-plane & out-of-plane) | 1000 - 1300, 750 - 900 | Medium-Strong |

| C-Cl Stretch | 600 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit two main absorption bands originating from π → π* and n → π* transitions.

The π → π* transitions are generally more intense and occur at lower wavelengths (higher energy), while the weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, occurs at higher wavelengths (lower energy). The positions and intensities of these bands are sensitive to substitution on the pyridine ring. The chlorine and methyl groups on this compound act as auxochromes, modifying the electronic structure and shifting the absorption maxima (λ_max) compared to unsubstituted pyridine. Studies on other halopyridines show that halogen substitution can lead to red-shifted (bathochromic) absorption bands. mdpi.com The solvent environment can also influence the spectrum, particularly the n → π* transition. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of such compounds. researchgate.netresearchgate.net For this compound, the π → π* transition would be expected in the 260-280 nm range, with the n → π* transition appearing as a weaker shoulder at a longer wavelength.

Electronic Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of a molecule, typically measured using UV-Visible spectroscopy, provides information about the electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, these spectra are characterized by absorption bands arising from π → π* and n → π* transitions.

Detailed experimental UV-Visible absorption data for this compound is not extensively documented in publicly available literature. However, based on the known spectroscopic properties of related chlorinated and methylated pyridines, the expected electronic transitions can be described. The pyridine ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. The chlorine and methyl groups on the pyridine ring will influence the energy levels of the molecular orbitals, thus affecting the wavelengths of these transitions.

The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, will have competing effects on the electron density of the pyridine ring. Generally, the π → π* transitions in pyridine derivatives appear as strong absorption bands, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are typically weaker and may be solvent-dependent. It is anticipated that the absorption maxima for this compound would be observed in the UV region, with potential shifts in wavelength compared to unsubstituted pyridine due to the electronic effects of the substituents.

Characterization of Charge Transfer Complexes

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. Pyridine and its derivatives, possessing a nitrogen atom with a lone pair of electrons, can act as n-electron donors to form CT complexes with suitable electron acceptors. sphinxsai.com The formation of such complexes is often indicated by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. sphinxsai.com

While specific studies on the charge transfer complexes of this compound are not readily found in the surveyed literature, the electronic nature of the molecule suggests its potential to act as a donor. The presence of two electron-withdrawing chlorine atoms would decrease the basicity and donor strength of the nitrogen atom compared to unsubstituted pyridine. However, the electron-donating methyl group would partially counteract this effect.

The ability of halogenated pyridines to form charge transfer complexes with acceptors like halogens has been studied. caltech.edursc.org These studies indicate that the formation and stability of such complexes are dependent on factors such as the basicity of the pyridine derivative and the strength of the acceptor. rsc.org Theoretical studies on pyridine-halogen complexes have also highlighted the importance of charge transfer in their formation. aip.org Therefore, it is theoretically plausible that this compound could form charge transfer complexes with strong electron acceptors, and these could be characterized by their unique electronic absorption bands.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of this compound can be calculated from its molecular formula, C₆H₅Cl₂N. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern in the mass spectrum.

Based on the atomic weights of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical monoisotopic mass of this compound can be determined with high precision. This value is essential for the unambiguous identification of the compound in complex mixtures.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₆H₅³⁵Cl₂N | 160.9799 |

This table presents the calculated monoisotopic mass for the most abundant isotopes.

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. While a published mass spectrum for this compound is not widely available, a predictive analysis of its fragmentation can be made based on the general principles of mass spectrometry for aromatic and halogenated compounds. libretexts.org

Upon electron impact ionization, the molecular ion peak (M⁺˙) would be observed, showing a characteristic isotopic pattern due to the two chlorine atoms (an M:M+2:M+4 ratio of approximately 9:6:1). The fragmentation of the molecular ion is expected to proceed through several pathways:

Loss of a chlorine atom: A significant fragment would likely arise from the loss of a chlorine radical (Cl˙), resulting in a peak at [M-35]⁺ and [M-37]⁺.

Loss of a methyl group: Cleavage of the methyl group (CH₃˙) would lead to a fragment at [M-15]⁺.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) could also occur, giving rise to a peak at [M-36]⁺.

Ring cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

A summary of the predicted major fragments for this compound is presented in the table below.

| Proposed Fragment Ion | Predicted m/z (for ³⁵Cl) |

| [C₆H₅Cl₂N]⁺˙ (Molecular Ion) | 161 |

| [C₆H₅ClN]⁺ | 126 |

| [C₅H₂Cl₂N]⁺ | 146 |

| [C₆H₄Cl₂]⁺˙ | 146 |

| [C₅H₄ClN]⁺˙ | 113 |

This table outlines the predicted mass-to-charge ratios (m/z) for the most likely fragment ions of this compound, assuming the presence of the ³⁵Cl isotope.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Building Block for Agrochemicals Research

The pyridine (B92270) ring is a key structural motif in many modern agrochemicals, prized for conferring high efficacy and low toxicity. agropages.com Chlorinated methylpyridine derivatives, in particular, serve as fundamental precursors for a new generation of pesticides. agropages.com

While specific applications for 3,4-Dichloro-5-methylpyridine in herbicide and pesticide synthesis are not prominent in the literature, its isomers are extensively used. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , a derivative of 2,3-dichloro-5-methylpyridine (B1314173), is a crucial intermediate for producing herbicides like haloxyfop-methyl, which is used for post-emergence control of grass weeds in broadleaf crops. jst.go.jpnih.gov The synthesis of DCTF often starts from precursors like 2-chloro-5-methylpyridine (B98176). jst.go.jpnih.gov Similarly, 3,5-Dichloro-4-methylpyridine (B9390) is recognized as a key building block in the synthesis of various herbicides and pesticides. chemimpex.com

The general synthetic utility of these compounds stems from the ability to introduce different functional groups onto the pyridine core, which allows for the fine-tuning of herbicidal or pesticidal activity.

In the realm of fungicides, dichloromethylpyridine isomers are indispensable. 2,3-Dichloro-5-methylpyridine is a known precursor to the fungicide Fluazinam (B131798), which is effective against a range of plant pathogens. Its derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) , is also a precursor for the fungicide fluopicolide, used to control diseases like downy mildew. justia.com

Furthermore, DCTF is the starting material for Chlorfluazuron (B1668723) , an important insect growth regulator (IGR). jst.go.jpresearchoutreach.orgsemanticscholar.org IGRs like chlorfluazuron function by inhibiting chitin (B13524) biosynthesis, which disrupts the molting process in insect larvae. jst.go.jpsemanticscholar.org

Interactive Table: Agrochemicals Derived from Dichloromethylpyridine Isomers

| Precursor Isomer | Derivative | Agrochemical Class | Final Product(s) |

| 2,3-Dichloro-5-methylpyridine | N/A | Fungicide | Fluazinam |

| 2,3-Dichloro-5-methylpyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Fungicide | Fluopicolide justia.com |

| 2,3-Dichloro-5-methylpyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Herbicide | Haloxyfop-methyl jst.go.jp |

| 2,3-Dichloro-5-methylpyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Insect Growth Regulator | Chlorfluazuron jst.go.jpresearchoutreach.orgsemanticscholar.org |

| 3,5-Dichloro-4-methylpyridine | N/A | Herbicide, Fungicide | Various chemimpex.com |

Precursor in Herbicide and Pesticide Synthesis Research

Building Block for Pharmaceutical Research and Development

Pyridine-containing compounds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of dichloromethylpyridines makes them attractive starting points for drug discovery.

The versatility of dichloromethylpyridine isomers allows for their use in creating compounds designed to interact with specific biological targets. For example, 3,5-Dichloro-4-methylpyridine is utilized in the development of pharmaceuticals that target distinct biological pathways. chemimpex.com Research has shown its utility in synthesizing soft-drug inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory conditions like atopic dermatitis. acs.org In one study, 3,5-dichloro-4-methylpyridine was a key starting material for creating a derivative, LEO 29102, designed for topical treatment. acs.org

The pyridine scaffold is a common feature in many anticancer agents. While direct application of this compound in this area is not documented, related structures are of significant interest. For instance, Penclomedine , a highly substituted pyridine derivative with a 3,5-dichloro substitution pattern, was evaluated by the National Cancer Institute for its antitumor activity. nih.gov Research into pyridopyrimidines, which can be synthesized from pyridine precursors, has yielded potent inhibitors of kinases like Mps1, a target in oncology. mdpi.com Additionally, proton transfer complexes involving diaminopyridine have been studied for their antitumor activity against various cancer cell lines. bohrium.com

The chemical reactivity of dichloromethylpyridines supports their role in the discovery of new therapeutic agents. Isomers like 2,4-Dichloro-5-methylpyridine (B1314159) are described as pharmaceutical intermediates. chemicalbook.com The development of novel proton transfer compounds from precursors like 2-amino-3-methylpyridine (B33374) has led to effective inhibitors of human carbonic anhydrase isoenzymes, which are targets for various therapeutic areas. tandfonline.com The ability to create diverse libraries of compounds from these pyridine building blocks is crucial for identifying new lead compounds in drug discovery programs. chemimpex.com

Application in Anticancer Agent Research

Intermediate in Specialty Chemical Synthesis Research

No specific studies or findings were identified that describe the use of this compound as an intermediate in specialty chemical synthesis research.

Precursor for Advanced Polymeric Materials and Coatings Research

There is no available research data or literature that documents the use of this compound as a precursor for developing advanced polymeric materials or coatings.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthesis Routes

The future production of 3,4-dichloro-5-methylpyridine and related functionalized pyridines is increasingly geared towards methods that are not only efficient in yield but also environmentally sustainable. Traditional multi-step syntheses are often being replaced by more streamlined and eco-friendly approaches.

Emerging strategies focus on:

Catalytic Routes: Novel catalytic methods are being explored to improve efficiency and reduce waste. For instance, the iron-catalyzed chlorination of precursors like 5-methyl-3,4-dihydropyridin-2(1H)-one to produce dichlorinated methylpyridines demonstrates a move towards using less toxic and more abundant metal catalysts.

One-Pot and Multicomponent Reactions: The synthesis of polysubstituted pyridines is benefiting from multicomponent reactions (MCRs) that combine multiple starting materials in a single step. rsc.org These approaches, often facilitated by sustainable catalysts and green solvents like water, significantly reduce operational complexity and waste generation. rsc.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency. The integration of flow reactors, such as in hydrogenation or acylation sequences, allows for the rapid synthesis of pyridine (B92270) libraries with minimal handling of intermediates. researchgate.net

Electrochemical Methods: As a green chemistry tool, electrosynthesis is a promising direction. Nickel-catalyzed electroreductive coupling of halopyridines, for example, avoids the need for chemical oxidants or reductants, presenting a more sustainable pathway for creating C-C bonds. mdpi.com

The development of these "3E" (Ecologic, Economical, and Environmentally-friendly) methods is crucial for the future industrial viability of pyridine derivatives. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The two chlorine atoms on the this compound ring are prime sites for functionalization, typically through cross-coupling reactions. Future research is heavily invested in discovering new catalytic systems that can control which chlorine atom reacts (regioselectivity) and that work under milder conditions.

Key areas of exploration include:

Nickel-Based Catalysis: Nickel catalysts are gaining prominence for the functionalization of dichloropyridines. Studies have shown that the choice of phosphine (B1218219) ligand (e.g., PPh₂Me) and solvent (e.g., acetonitrile) is critical for achieving selective mono-arylation in Suzuki-Miyaura couplings, preventing the formation of diarylated byproducts. nih.gov

Ligand-Controlled Palladium Catalysis: While palladium is a workhorse in cross-coupling, new ligands are enabling unprecedented control over reactivity. Very sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, can reverse the conventional reactivity of 2,4-dichloropyridines, promoting selective coupling at the C4 position, which is typically less reactive than the C2 position adjacent to the nitrogen. nih.gov This principle of ligand-controlled selectivity could be applied to selectively functionalize either the C3 or C4 position of this compound.

Photochemical and Organocatalytic Systems: A move away from transition metals is evident in the rise of photochemical and organocatalytic methods. A novel photochemical approach uses a dithiophosphoric acid as a multi-tasking organocatalyst to generate pyridinyl radicals, which can then be functionalized. beilstein-journals.org This method offers a different regioselectivity compared to classical Minisci reactions, opening new avenues for C-H functionalization. beilstein-journals.org

Heterobimetallic Catalysis: Combining two different metals can lead to unique reactivity. For example, a chiral phosphine oxide-ligated Ni–Al bimetallic system has been reported for the enantioselective alkylation of pyridines, demonstrating high reactivity and selectivity. researchgate.net

The following table summarizes some advanced catalytic systems being explored for dichloropyridine functionalization.

| Catalyst System | Reaction Type | Key Feature | Potential Application for this compound |

| Ni(cod)₂ / PPh₂Me | Suzuki-Miyaura Coupling | High selectivity for mono-arylation over diarylation. nih.gov | Selective functionalization at either the C3 or C4 position. |

| Pd / IPr (NHC Ligand) | Suzuki, Kumada, Negishi Coupling | Ligand-controlled selectivity, favoring coupling at the C4 position. nih.gov | Overcoming conventional reactivity to target the C3 position. |

| [RhCp*Cl₂]₂ / AgOAc | Annulation via C-H activation | Dual C-H functionalization for building fused ring systems. researchgate.net | Creating complex polycyclic structures from the pyridine core. |

| Dithiophosphoric Acid | Photochemical C-H Functionalization | Metal-free, radical-based mechanism with unique regioselectivity. beilstein-journals.org | Functionalizing the C2 or C6 C-H bonds. |

This table is generated based on data from scientific research articles.

Investigation of Unprecedented Reactivity Pathways

Beyond simple substitution reactions, researchers are uncovering entirely new ways for the pyridine ring to react, leading to complex and novel molecular architectures. These unprecedented pathways could transform this compound from a simple building block into a precursor for highly intricate molecules.

Future research will likely focus on:

Domino and Cascade Reactions: These reactions involve a series of intramolecular transformations that build molecular complexity in a single, efficient step. An unprecedented domino reaction involving enaminones and aldehydes has been developed to construct fully substituted pyridines, showcasing the power of cascade processes. nih.gov

Dearomatization Reactions: Temporarily breaking the aromaticity of the pyridine ring allows for the stereoselective installation of substituents that would be impossible to add otherwise. An intramolecular pyridine activation-dearomatization reaction has been shown to produce complex indolizidine and quinolizidine (B1214090) alkaloids with high stereoselectivity. sci-hub.se

Nitrene-Mediated Cyclizations: The use of nitrene intermediates, generated from nitro-substituted precursors, can facilitate the rapid formation of fused heterocyclic systems. This has been demonstrated in the synthesis of fused azaheterocycles from nitro bis(hetaryl) derivatives under microwave activation. nih.gov

Skeletal Rearrangements: The core pyridine skeleton itself can be rearranged under the influence of certain catalysts. Unprecedented annulation processes of allenedienes promoted by gold or platinum catalysts have been found to proceed through surprising ligand-dependent skeletal rearrangements, creating diverse polycyclic products from a single starting material. mdpi.com

Rational Design of Derivatives with Tailored Chemical Properties

The future utility of this compound will be heavily influenced by the rational design of its derivatives for specific applications, particularly in medicinal chemistry and materials science. By systematically modifying its structure, researchers can fine-tune its properties. This process relies on understanding structure-activity relationships (SAR). nih.govfrontiersin.org

Key approaches include:

Structure-Based Drug Design (SBDD): Computational tools like molecular docking are used to predict how derivatives will interact with biological targets. mdpi.com For example, SAR studies on 3,5-dichloropyridine (B137275) derivatives identified them as novel P2X₇ receptor antagonists. nih.gov Researchers found that the dichloropyridine core was critical for activity, and that adding compact, hydrophobic groups could optimize potency. nih.gov A similar approach could be used to design this compound derivatives as inhibitors for specific enzymes or receptors. frontiersin.orgmdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for biological activity. By designing molecules that match the pharmacophore, scientists can create new derivatives with a higher probability of success. mdpi.com

Property-Driven Synthesis: In materials science, derivatives can be designed to have specific electronic or physical properties. The electron-deficient nature of the dichloropyridine ring can be modulated by adding electron-donating or electron-withdrawing groups, influencing its behavior in metal-organic frameworks (MOFs) or as a ligand for catalysts. nih.govfrontiersin.org

A hypothetical SAR study on this compound might explore the following modifications:

| Position of Modification | Type of Group to Introduce | Potential Impact on Properties |

| C3-Cl | Amines, Alkoxides | Introduce hydrogen bonding capability; modulate solubility and biological interactions. |

| C4-Cl | Aryl, Alkyl groups (via cross-coupling) | Increase steric bulk; introduce new hydrophobic or π-stacking interactions. |

| C5-CH₃ | Oxidation to -COOH or -CHO | Create a new vector for amide or imine formation, allowing for further derivatization. |

| C2 or C6 | C-H Functionalization | Add substituents to unexplored positions to fine-tune electronic properties and steric profile. |

This table is a conceptual representation of rational design strategies.

Integration with Advanced Automated Synthesis and High-Throughput Screening Methodologies

To accelerate the discovery process, the synthesis and testing of new derivatives are becoming increasingly automated. The integration of this compound into these advanced workflows is a key future direction.

This integration involves:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses in a miniaturized format, such as a 1536-well plate. sci-hub.se These platforms enable the rapid creation of large libraries of compounds from a common starting material like this compound. researchgate.netscienceintheclassroom.org Flow chemistry is particularly well-suited for automation, allowing for the end-to-end synthesis of molecules with minimal human intervention. scienceintheclassroom.org

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can rapidly test them for a desired activity, screening thousands of compounds per day. sci-hub.se This has been used to identify new pyridine-based antibacterial agents and to quickly find optimal conditions for chemical reactions. uci.edu

DNA-Encoded Libraries (DEL): This cutting-edge technology attaches a unique DNA barcode to each molecule in a library. This allows for the screening of massive libraries (billions of compounds) at once. The development of automated synthesis methods for these libraries makes the technology more accessible and efficient.

The combination of automated synthesis and HTS creates a powerful cycle of design-make-test-analyze that can dramatically shorten the timeline for discovering new drugs and materials based on the this compound scaffold. sci-hub.seuci.edu

Q & A

Q. What are the common synthetic routes for 3,4-Dichloro-5-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

-

Chlorination : Direct chlorination of 5-methylpyridine using Cl₂ or SO₂Cl₂ under controlled temperatures (e.g., 80–120°C) .

-

Regioselective substitution : Use of directing groups (e.g., methyl at position 5) to guide chlorination to positions 3 and 3.

-

Catalytic coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents, though this requires pre-functionalized intermediates .

-

Key parameters : Temperature, choice of chlorinating agent, and solvent polarity significantly affect regioselectivity and yield. For example, excess Cl₂ may lead to over-chlorination .

Example Reaction Conditions Precursor: 5-Methylpyridine Chlorinating agent: SO₂Cl₂ Solvent: DMF, 100°C, 12 hrs Yield: ~60–70%

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons .

- Mass spectrometry : Molecular ion peak at m/z 176 (C₆H₅Cl₂N⁺) with fragmentation patterns confirming chloro and methyl groups .

- X-ray crystallography : Resolve spatial arrangement of substituents; Cl and methyl groups exhibit distinct bond angles .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Position 4 reactivity : The chlorine at position 4 is more electrophilic due to electron-withdrawing effects from adjacent Cl and methyl groups, favoring substitution with amines or alkoxides .

- Steric effects : Methyl at position 5 hinders reactions at position 3.

- Catalytic activation : Use of Cu(I) or Pd(0) catalysts for cross-couplings (e.g., with boronic acids) .

Advanced Research Questions

Q. How do electronic and steric effects of this compound influence its applications in medicinal chemistry?

- Methodological Answer :

- Electronic effects : The electron-deficient pyridine core enhances binding to biological targets (e.g., kinase inhibitors). Chlorine atoms increase lipophilicity, improving membrane permeability .

- Steric effects : Methyl at position 5 creates steric bulk, potentially reducing off-target interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .

- Case study : Derivatives of halogenated pyridines show antiviral activity by inhibiting viral polymerase .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09) to identify discrepancies .

- Batch variability : Impurities (e.g., residual solvents) may alter spectra. Use high-resolution MS and HPLC purity checks (>99%) .

- Collaborative databases : Cross-reference with PubChem or ChemSpider entries for consensus data .

Q. How can computational chemistry optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- DFT calculations : Model transition states to predict activation energies for chlorination pathways. For example, methyl at position 5 lowers the energy barrier for Cl addition at position 3 .

- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. non-polar) on reaction trajectories .

- Machine learning : Train models on existing pyridine reaction datasets to predict optimal conditions for new derivatives .

Research Design & Data Analysis

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- Control groups : Include buffers (pH 1–13) and monitor degradation via HPLC at timed intervals.

- Temperature stability : Accelerated aging studies (40–60°C) to simulate long-term storage .

- Mass balance : Quantify degradation products (e.g., hydrolysis to pyridinol) using LC-MS .

Q. How to design a structure-activity relationship (SAR) study for this compound-based inhibitors?

- Methodological Answer :

- Scaffold modification : Synthesize analogs with varying substituents (e.g., -F, -CF₃ at position 5) .

- Bioassays : Test against target enzymes (e.g., IC₅₀ measurements) and correlate with steric/electronic parameters (Hammett constants) .

- Data visualization : Use heatmaps or 3D-QSAR models (e.g., CoMFA) to highlight critical substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.